ganoderic acid S
Overview
Description
Scientific Research Applications
Chemistry: It serves as a valuable compound for studying triterpenoid biosynthesis and chemical modifications.
Biology: Ganoderic acid S is used to investigate its effects on cellular processes, including apoptosis and cell cycle regulation.
Medicine: The compound has shown promise in anti-tumor, anti-inflammatory, and hepatoprotective therapies. .
Mechanism of Action
Target of Action
Ganoderic Acid S, also known as Ganoderic Acid S1, primarily targets the p53-MDM2 pathway . The p53 protein is a crucial tumor suppressor, and MDM2 is an E3 ubiquitin-protein ligase that negatively regulates p53 activity. This compound interacts with these targets to modulate their functions .
Mode of Action
This compound can induce apoptosis by regulating the p53 signaling pathway . It may be involved in inhibiting the interaction of MDM2 and p53 by binding to MDM2 . This interaction disrupts the normal functioning of the p53-MDM2 pathway, leading to changes in cellular activities.
Biochemical Pathways
This compound is a triterpene, a type of terpenoid, and its biosynthesis is derived from acetyl-CoA via the mevalonate pathway . This pathway uses acetyl-coenzyme A (acetyl-CoA) as an initial substrate, which condenses to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), and then forms isopentenyl-diphosphate (IPP) and its double bond isomer dimethylallyl pyrophosphate (DMAPP). These further condense to form sesquiterpenes, triterpenes, and steroids .
Pharmacokinetics
The absorption, distribution, metabolism, excretion, and toxicity (ADME/T) properties of this compound have been analyzed using QikProp . .
Result of Action
The molecular and cellular effects of this compound’s action include the induction of apoptosis and the regulation of various signaling pathways . It has been shown to have anti-tumor activity, particularly in the context of prostate cancer . It can inhibit the proliferation, viability, and reactive oxygen species (ROS) in cancer cells .
Action Environment
The biosynthesis of this compound is influenced by various environmental factors, including nutritional conditions, physical means, and single chemical or biological signals . These factors can regulate the biosynthesis of this compound, affecting its action, efficacy, and stability .
Biochemical Analysis
Biochemical Properties
Ganoderic Acid S plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to regulate Bax and Bcl-2 expression, inhibiting Bcl-2 and activating Bax via mitochondrial channel opening and cytochrome C release . This interaction triggers tumor cell apoptosis .
Cellular Effects
This compound exerts profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to increase the production of cytokines, such as interleukins, tumor necrosis factor α (TNFα), interferon (IFN), and nitric oxide (NO) .
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it has been found to inhibit MPP+/MPTP-induced neurons ferroptosis via regulating the levels of iron, lipid ROS, MDA, total ROS and GSH, and suppressed NCOA4-mediated ferritinophagy via modulating the expression of NCOA4, FTH1, p62 and LC3B .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. It has been observed that the levels of this compound were significantly higher during the budding stage (BS) of mushroom growth . This indicates that this compound has a certain degree of stability and does not degrade quickly.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . For instance, in a study involving high-fat-diet (HFD)-fed wildtype mice, it was found that treatment with this compound for 8 weeks significantly decreased the serum levels of total cholesterol (TC), triglyceride (TG), and low-density lipoprotein cholesterol (LDL-c) .
Metabolic Pathways
This compound is involved in the mevalonate pathway . This pathway uses acetyl-coenzyme A (acetyl-CoA) as an initial substrate; acetyl-CoA condenses to the intermediate 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), which is subsequently reduced to the intermediate mevalonate, and then forms isopentenyl-diphosphate (IPP) and its double bond isomer dimethylallyl .
Transport and Distribution
It is known that this compound is a product of the mevalonate pathway, which primarily exists in the cytosol .
Subcellular Localization
The subcellular localization of this compound is also yet to be fully understood. It is known that the mevalonate pathway, which produces this compound, primarily exists in the cytosol . This suggests that this compound may also be primarily located in the cytosol.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ganoderic acid S is typically extracted from Ganoderma lucidum through a series of solvent extraction and chromatographic techniques. The biosynthesis of ganoderic acids involves the mevalonate pathway, where acetyl-coenzyme A is converted into 3-hydroxy-3-methylglutaryl-coenzyme A, which is then reduced to mevalonate. This pathway continues through several steps to produce lanosterol, the precursor to ganoderic acids .
Industrial Production Methods: Industrial production of this compound often involves submerged fermentation of Ganoderma lucidum. The addition of oleic acid during fermentation has been shown to significantly enhance the production of ganoderic acids, including this compound. This method increases the metabolic flux distribution, leading to higher yields .
Chemical Reactions Analysis
Types of Reactions: Ganoderic acid S undergoes various chemical reactions, including oxidation, reduction, and glycosylation. These reactions are essential for modifying the compound to enhance its pharmacological properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce this compound.
Glycosylation: This reaction involves the addition of sugar moieties to this compound using uridine diphosphate-glucose in the presence of enzymes.
Major Products: The major products formed from these reactions include various oxidized, reduced, and glycosylated derivatives of this compound, each with distinct biological activities .
Comparison with Similar Compounds
Ganoderic acid S is part of a larger family of ganoderic acids, which include ganoderic acids A, B, R, and T. While all these compounds share a common triterpenoid structure, they differ in their specific functional groups and biological activities . For instance:
Ganoderic Acid A: Known for its potent anti-tumor and anti-inflammatory properties.
Ganoderic Acid B: Exhibits strong hepatoprotective effects.
Ganoderic Acid R: Similar to this compound, it has been studied for its anti-tumor and anti-inflammatory activities.
Ganoderic Acid T: Noted for its antioxidant properties.
This compound stands out due to its unique combination of anti-tumor, anti-inflammatory, and hepatoprotective effects, making it a compound of significant interest in both scientific research and industrial applications.
Properties
IUPAC Name |
(E,6R)-2-methyl-6-[(5R,10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl]hept-2-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H44O3/c1-19(9-8-10-20(2)26(32)33)21-13-17-30(7)23-11-12-24-27(3,4)25(31)15-16-28(24,5)22(23)14-18-29(21,30)6/h10-11,14,19,21,24H,8-9,12-13,15-18H2,1-7H3,(H,32,33)/b20-10+/t19-,21-,24+,28-,29-,30+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQUHIKXTCOSRFY-YAMUFALGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC=C(C)C(=O)O)C1CCC2(C1(CC=C3C2=CCC4C3(CCC(=O)C4(C)C)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC/C=C(\C)/C(=O)O)[C@H]1CC[C@@]2([C@@]1(CC=C3C2=CC[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H44O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601316818 | |
Record name | Ganoderic acid S | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601316818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
452.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104759-35-5 | |
Record name | Ganoderic acid S | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=104759-35-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ganoderic acid S | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601316818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the known biological activities of ganoderic acid S?
A1: Research indicates that this compound exhibits inhibitory activities against two key enzymes involved in cholesterol biosynthesis: HMG-CoA reductase and acyl CoA acyltransferase []. This suggests potential for this compound in managing cholesterol levels, although further research is needed. Additionally, studies have shown that this compound, along with other triterpenoids from Ganoderma lucidum, can stimulate tubulin polymerization [].
Q2: How does the chemical structure of this compound compare to other similar compounds found in Ganoderma lucidum?
A2: this compound is a lanostanoid triterpene, a class of compounds commonly found in Ganoderma lucidum [, , ]. It is structurally very similar to ganoderic acid T and ganoderol B, with slight variations in their side chains []. Interestingly, ganoderic acid SZ, another lanostanoid isolated from Ganoderma lucidum, is a geometric Z-isomer of this compound [].
Q3: What analytical techniques are commonly used to identify and quantify this compound in Ganoderma lucidum samples?
A3: High-performance liquid chromatography (HPLC) is a key technique for both qualitative and quantitative analysis of this compound [, ]. Researchers often couple HPLC with techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) for definitive structural identification [, ].
Q4: Are there established methods for isolating and purifying this compound from Ganoderma lucidum?
A4: Yes, high-speed counter-current chromatography (HSCCC) has been successfully employed to isolate and purify this compound from Ganoderma lucidum mycelia []. This technique allows for the separation of this compound from other structurally similar compounds like ganoderic acid T and ganoderol B, achieving high purity levels [].
Q5: Does the concentration of this compound vary during the growth of Ganoderma lucidum?
A5: Yes, research indicates that the concentration of this compound, along with other triterpenes and soluble polysaccharides, changes throughout the growth cycle of Ganoderma lucidum and varies depending on the specific part of the fruiting body []. For instance, this compound reaches its peak concentration in the base of the fruiting body during the later stages of growth [].
Q6: Is it possible to enhance the production of this compound in Ganoderma lucidum cultures?
A6: While specific methods for enhancing this compound production are not detailed in the provided research, studies suggest that cultivating Ganoderma lucidum mycelia through a two-stage fermentation process can yield high amounts of dried mycelia rich in various triterpenoids, including this compound []. This highlights the potential for optimizing cultivation techniques to enhance the production of desired bioactive compounds like this compound.
Q7: Has the efficacy of this compound been tested in any disease models?
A7: While the provided research doesn't delve into specific disease models for this compound, studies have demonstrated the cytotoxic effects of this compound and other Ganoderma lucidum triterpenoids on various human carcinoma cell lines []. These findings suggest potential anticancer properties, warranting further investigation in specific disease models.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.